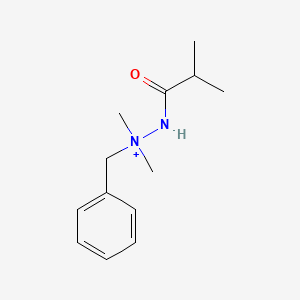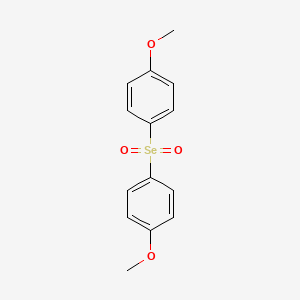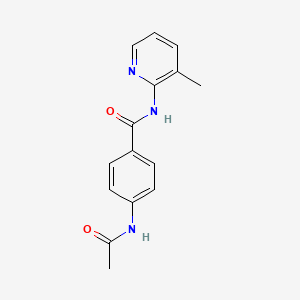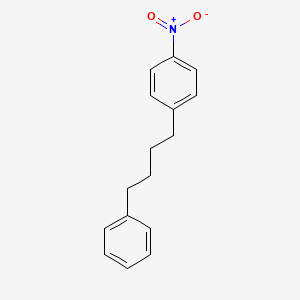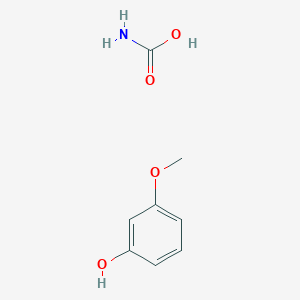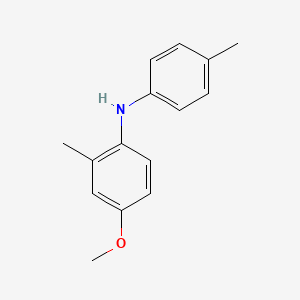![molecular formula C21H15ClN2O B14674921 6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 38372-01-9](/img/structure/B14674921.png)
6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the condensation of the pyrazole derivative with cyclohexadienone under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a pyrazole ring and a cyclohexadienone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
38372-01-9 |
|---|---|
Formule moléculaire |
C21H15ClN2O |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-[5-(4-chlorophenyl)-1-phenylpyrazol-3-yl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-12-10-15(11-13-16)20-14-19(18-8-4-5-9-21(18)25)23-24(20)17-6-2-1-3-7-17/h1-14,25H |
Clé InChI |
UEWSFTRVCDRAOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
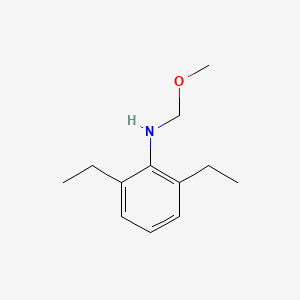
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)
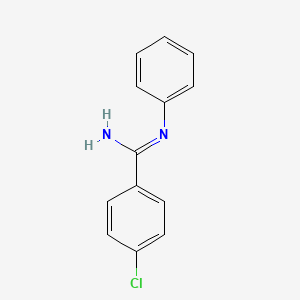
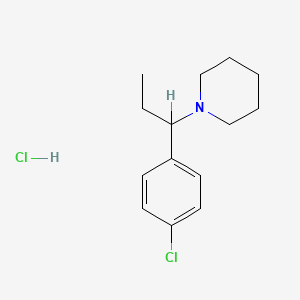
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
